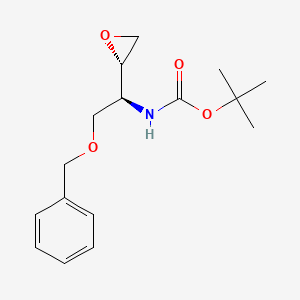

erythro-N-Boc-O-benzyl-L-serine epoxide

Description

BenchChem offers high-quality erythro-N-Boc-O-benzyl-L-serine epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about erythro-N-Boc-O-benzyl-L-serine epoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSXVEDFRLNRJZ-UONOGXRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@H]2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375927 |

Source

|

| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92085-96-6 |

Source

|

| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of erythro-N-Boc-O-benzyl-L-serine Epoxide

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide, a chiral building block of significant value in medicinal chemistry, particularly in the development of protease inhibitors. The synthesis commences with commercially available L-serine and proceeds through a multi-step sequence involving orthogonal protection, controlled reduction, and a diastereoselective epoxidation. This document elucidates the causal factors behind key experimental choices, offers a detailed, step-by-step methodology, and provides mechanistic insights to ensure both reproducibility and a thorough understanding of the synthetic pathway. The target audience includes researchers, chemists, and professionals in the field of drug development.

Introduction and Strategic Overview

Vinyl-epoxides derived from amino acids are powerful intermediates in synthetic organic chemistry. Their inherent chirality and dual functionality (an epoxide for nucleophilic attack and a vinyl group for various transformations) make them prized synthons. Specifically, the erythro isomer of N-Boc-O-benzyl-L-serine epoxide is a key precursor for the synthesis of complex molecules, including HIV protease inhibitors and other therapeutic agents.

The primary challenge in this synthesis lies in controlling the stereochemistry at two adjacent chiral centers to selectively form the desired erythro diastereomer. Our strategy is centered on a well-established and reliable pathway that begins with the orthogonal protection of L-serine, followed by the reduction of the carboxylic acid to a key aldehyde intermediate, and culminating in a diastereoselective epoxidation reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target epoxide into simpler, commercially available precursors. The epoxide can be formed from the corresponding aldehyde, N-Boc-O-benzyl-L-serinal, via a methylene transfer reaction. This aldehyde, in turn, is accessible from the fully protected N-Boc-O-benzyl-L-serine methyl ester through a controlled reduction. The protected serine derivative is readily prepared from L-serine.

Caption: Retrosynthetic analysis of the target epoxide.

Detailed Synthetic Pathway and Mechanistic Rationale

The forward synthesis involves four main stages:

-

Orthogonal Protection of L-Serine: Protection of the amine and hydroxyl groups.

-

Esterification: Conversion of the carboxylic acid to a methyl ester.

-

Reduction to Aldehyde: Controlled reduction of the ester to the aldehyde (N-Boc-O-benzyl-L-serinal).

-

Diastereoselective Epoxidation: Methylene transfer to the aldehyde to form the target epoxide.

Step 1 & 2: Synthesis of N-Boc-O-benzyl-L-serine Methyl Ester

The synthesis begins with L-serine. The amine and hydroxyl groups possess similar nucleophilicity, necessitating a strategic protection sequence.

-

Amine Protection (Boc Group): The amine is first protected with di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) group is chosen for its stability under the basic conditions required for the subsequent benzylation and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA)[1][2]. This reaction is typically performed in a mixed solvent system like dioxane/water with a base such as NaOH.[1]

-

Hydroxyl Protection (Benzyl Group): The hydroxyl group is then protected as a benzyl (Bzl) ether. The benzyl group is robust and orthogonal to the Boc group, as it is stable to acidic conditions but can be removed by hydrogenolysis. This step is commonly achieved using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF).[1]

-

Esterification: The carboxylic acid is converted to a methyl ester using a reagent like iodomethane or trimethylsilyldiazomethane. This step is crucial as it activates the carbonyl group for the subsequent reduction.

Step 3: Reduction to N-Boc-O-benzyl-L-serinal

The controlled reduction of the methyl ester to the aldehyde is a critical step. Over-reduction to the primary alcohol must be avoided.

-

Choice of Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[3] It is a powerful yet selective reducing agent that can reduce esters to aldehydes at low temperatures (−78 °C). At this temperature, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup. Performing the reaction at higher temperatures would lead to the undesired alcohol product. The aldehyde produced, often referred to as a Garner-type aldehyde, is a versatile intermediate.[3][4][5]

Step 4: Diastereoselective Epoxidation

The final step is the conversion of the aldehyde to the epoxide. The Johnson-Corey-Chaykovsky reaction is an ideal method for this transformation, as it involves the addition of a sulfur ylide to an aldehyde to produce an epoxide.[6][7]

-

Mechanism and Stereoselectivity: The reaction proceeds via the nucleophilic attack of the sulfur ylide (e.g., dimethylsulfoxonium methylide) on the aldehyde carbonyl. This forms a betaine intermediate. Subsequent intramolecular Sₙ2 displacement of the dimethyl sulfoxide (DMSO) by the oxygen anion closes the ring to form the epoxide.[7][8] The stereochemical outcome (erythro vs. threo) is governed by the approach of the ylide to the chiral aldehyde. The reaction generally favors the formation of the trans (or erythro) epoxide, which is the thermodynamically more stable product.[6]

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous reagents such as sodium hydride, DIBAL-H, and benzyl bromide. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Typical Scale (mmol) | Equivalents |

| L-Serine | 105.09 | 50.0 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 60.0 | 1.2 |

| Sodium Hydroxide | 40.00 | 50.0 | 1.0 |

| Benzyl Bromide | 171.04 | 44.0 | 1.1 (w.r.t Boc-Ser) |

| Sodium Hydride (60% disp.) | 40.00 | 88.0 | 2.2 (w.r.t Boc-Ser) |

| Iodomethane | 141.94 | 45.0 | 1.5 (w.r.t protected Ser) |

| DIBAL-H (1.0 M in hexanes) | - | 15.0 | 1.2 (w.r.t ester) |

| Trimethylsulfonium iodide | 204.09 | 15.0 | 1.5 (w.r.t aldehyde) |

Step-by-Step Methodology

Part A: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

-

Boc Protection: To a solution of L-serine (5.25 g, 50.0 mmol) in 1M NaOH (50 mL) and 1,4-dioxane (100 mL) at 0 °C, slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol).[1] Allow the mixture to warm to room temperature and stir for 24 hours.

-

Workup 1: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with Et₂O (2 x 50 mL). Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-L-serine as a viscous oil.

-

Benzylation: Dissolve the crude N-Boc-L-serine (approx. 40.0 mmol) in anhydrous DMF (200 mL) and cool to 0 °C under an argon atmosphere. Add sodium hydride (2.1 g of 60% dispersion, 88 mmol) portion-wise, ensuring the temperature remains below 5 °C.[1] Stir for 30 minutes.

-

Addition of Benzyl Bromide: Add benzyl bromide (5.2 mL, 44.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup 2: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-Boc-O-benzyl-L-serine.

Part B: Synthesis of N-Boc-O-benzyl-L-serinal

-

Esterification: Dissolve the product from Part A (approx. 10 mmol) in DMF (50 mL). Add K₂CO₃ (2.07 g, 15 mmol) and iodomethane (0.94 mL, 15 mmol). Stir at room temperature for 6 hours. Dilute with water and extract with ethyl acetate. Wash, dry, and concentrate to yield the methyl ester.

-

Reduction: Dissolve the crude methyl ester (approx. 10 mmol) in anhydrous THF (50 mL) and cool to -78 °C under an argon atmosphere. Add DIBAL-H (12 mL of 1.0 M solution in hexanes, 12 mmol) dropwise over 30 minutes. Stir for 2 hours at -78 °C.

-

Workup: Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully to yield the crude aldehyde. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.[3]

Part C: Synthesis of erythro-N-Boc-O-benzyl-L-serine Epoxide

-

Ylide Formation: To a suspension of trimethylsulfonium iodide (3.06 g, 15 mmol) in a mixture of anhydrous DMSO (20 mL) and THF (20 mL) under argon, add sodium hydride (0.60 g of 60% dispersion, 15 mmol). Stir at room temperature for 1 hour or until hydrogen evolution ceases, indicating the formation of the ylide. Cool the resulting solution to 0 °C.

-

Epoxidation: Dissolve the crude aldehyde from Part B (approx. 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the pre-formed ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Quench the reaction by pouring it into ice-cold water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the target erythro-N-Boc-O-benzyl-L-serine epoxide as a mixture of diastereomers, with the erythro form predominating.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess diastereomeric ratio.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment.

Conclusion

This guide outlines a robust and reproducible synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide from L-serine. The strategic use of orthogonal protecting groups, a controlled DIBAL-H reduction, and a diastereoselective Corey-Chaykovsky epoxidation are key to the success of this pathway. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this protocol for the synthesis of valuable chiral building blocks essential for modern drug discovery.

References

-

Johnson, A. W., Corey, E. J., & Chaykovsky, M. (1961). The Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

-

Supporting Information for Synthesis of O-benzyl-L-serine. (n.d.). MDPI. [Link]

-

Organic Chemistry. (2022, January 21). Corey-Chaykovsky Epoxide Formation Mechanism. YouTube. [Link]

-

Reddy, L. H., et al. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

-

University of Wisconsin–Madison. (n.d.). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. University of Wisconsin–Madison. [Link]

-

A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. (n.d.). HAL Open Science. [Link]

-

ACS Publications. (2023). Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. Journal of the American Chemical Society. [Link]

-

(PDF) Regioselective ring opening of epoxides by chelated amino acid ester. (n.d.). ResearchGate. [Link]

-

ACS Publications. (2011). Enantioselective Synthesis of Garner's Aldehyde by Asymmetric Hydroformylation. The Journal of Organic Chemistry. [Link]

-

Chemical Communications (RSC Publishing). (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. [Link]

-

NIH. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. ResearchGate. [Link]

-

NIH. (2022). Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives. National Institutes of Health. [Link]

-

Organic Syntheses Procedure. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]

-

Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. (n.d.). Thieme Connect. [Link]

-

ResearchGate. (n.d.). A convenient procedure for the preparation of Garner's aldehyde. ResearchGate. [Link]

-

MDPI. (2018). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Crimson Publishers. [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

An In-depth Technical Guide to erythro-N-Boc-O-benzyl-L-serine Epoxide: A Chiral Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of erythro-N-Boc-O-benzyl-L-serine epoxide, a trifunctional chiral building block of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry. By leveraging its unique stereochemistry and reactive epoxide moiety, this compound serves as a valuable intermediate for the stereocontrolled synthesis of complex molecular architectures, particularly in the creation of peptide isosteres and other bioactive molecules.

Core Chemical Identity and Significance

Erythro-N-Boc-O-benzyl-L-serine epoxide is a derivative of the amino acid L-serine, featuring three key functionalities:

-

An N-Boc (tert-butoxycarbonyl) group , which protects the amine, rendering it stable to a wide range of nucleophilic and basic conditions while allowing for easy deprotection under mild acidic conditions (e.g., trifluoroacetic acid).[1][2]

-

An O-benzyl (Bzl) ether , which protects the side-chain hydroxyl group. This protecting group is robust and orthogonal to the Boc group, typically removed via hydrogenolysis.[1][3]

-

A trans-disubstituted epoxide ring , which is the primary site of reactivity. The high ring strain of this three-membered ether makes it susceptible to stereospecific ring-opening by a variety of nucleophiles.[4][5]

The "erythro" designation refers to the relative stereochemistry of the substituents on the epoxide ring, analogous to the sugar erythrose. In this context, it signifies that the substituents on the two epoxide carbons are on opposite faces of the ring (a trans configuration). This defined stereochemistry is critical, as it allows for the transfer of chirality into new, more complex molecules, a cornerstone of modern asymmetric synthesis.[6]

Physicochemical Properties (Predicted)

While extensive experimental data for this specific epoxide is not broadly published, its properties can be reliably predicted based on its structure and the known characteristics of its precursors.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₅H₂₁NO₄ | Derived from structural components. |

| Molecular Weight | 279.33 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or oil | Based on the precursor, N-Boc-O-benzyl-L-serine, and similar epoxides.[7] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF). Insoluble in water. | Typical for protected amino acid derivatives with significant nonpolar character.[7] |

| Chirality | Enantiomerically pure | Derived from the L-serine chiral pool. |

| Stability | Stable under neutral and basic conditions. Sensitive to strong acids and nucleophiles. | The epoxide ring is prone to acid-catalyzed or direct nucleophilic opening. |

Stereoselective Synthesis Pathway

The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide is not a trivial one-step process but a logical multi-step sequence starting from a readily available precursor. The key is to transform the carboxylic acid of serine into one of the epoxide carbons while retaining stereochemical integrity. A common and robust strategy involves the conversion of the parent amino acid derivative to a chiral aldehyde, followed by epoxidation.

Caption: Proposed synthetic workflow for the target epoxide.

Step-by-Step Methodology

Step 1: Reduction of N-Boc-O-benzyl-L-serine to N-Boc-O-benzyl-L-serinol The carboxylic acid of the starting material must be selectively reduced to a primary alcohol.

-

Rationale: This transformation creates the carbon backbone necessary for the eventual epoxide. Strong reducing agents like LiAlH₄ could be used, but milder reagents are often preferred to avoid side reactions. A mixed anhydride reduction (using isobutyl chloroformate followed by NaBH₄) or borane reagents (BH₃·THF) are effective and commonly used for amino acid reductions.

-

Protocol:

-

Dissolve N-Boc-O-benzyl-L-serine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -20 °C under an inert atmosphere (N₂ or Ar).

-

Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the mixture for 30 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5 eq) in water.

-

Slowly add the NaBH₄ solution to the mixed anhydride suspension, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by flash chromatography.

-

Step 2: Oxidation to N-Boc-O-benzyl-L-serinal The resulting primary alcohol is oxidized to the corresponding aldehyde. This step is critical and prone to racemization if not performed under carefully controlled, mild conditions.

-

Rationale: Swern oxidation (using oxalyl chloride/DMSO) or Dess-Martin periodinane (DMP) are standard choices for this transformation as they are highly efficient and operate at low temperatures, minimizing the risk of epimerization at the sensitive α-carbon.[8]

-

Protocol (Swern Oxidation):

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise. Stir for 15 minutes.

-

Add a solution of N-Boc-O-benzyl-L-serinol (1.0 eq) in DCM to the activated DMSO mixture. Stir for 1 hour at -78 °C.

-

Add triethylamine (TEA) (5.0 eq) and stir for 30 minutes, then allow the reaction to warm to room temperature.

-

Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude aldehyde, which is often used immediately in the next step without extensive purification due to its potential instability.

-

Step 3: Diastereoselective Epoxidation The final step involves converting the aldehyde to the trans-epoxide.

-

Rationale: The Corey-Chaykovsky reaction, using trimethylsulfonium iodide and a strong base (e.g., NaH), is a classic and highly effective method for converting aldehydes to epoxides.[1] This reaction typically proceeds with high diastereoselectivity to form the trans (erythro) product, as this pathway avoids steric clashes in the transition state.

-

Protocol:

-

Suspend trimethylsulfonium iodide (1.2 eq) in anhydrous THF or DMSO.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C and stir for 1 hour until hydrogen evolution ceases, forming the sulfonium ylide.

-

Cool the ylide solution to -20 °C and add a solution of N-Boc-O-benzyl-L-serinal (1.0 eq) in the same solvent.

-

Stir the reaction at low temperature for 2-3 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by flash chromatography to isolate the target erythro-N-Boc-O-benzyl-L-serine epoxide.

-

Chemical Reactivity: The Epoxide Ring-Opening

The synthetic utility of this chiral building block is primarily derived from the predictable and stereospecific reactions of its epoxide ring. The ring-opening is an Sₙ2-type reaction that proceeds with inversion of stereochemistry at the carbon center being attacked.[5][9][10] The regioselectivity of the attack is dictated by the reaction conditions.

Caption: Regioselectivity of nucleophilic attack on the epoxide.

A. Under Basic or Strongly Nucleophilic Conditions

Under basic or neutral conditions with strong nucleophiles (e.g., organocuprates, azides, thiolates, Grignard reagents), the reaction follows a classic Sₙ2 mechanism.

-

Mechanism: The nucleophile directly attacks one of the epoxide carbons.

-

Regioselectivity: The attack occurs preferentially at the less sterically hindered carbon (C3) .[9][11][12] This results in the formation of a 1-substituted-2-hydroxy product after workup.

-

Stereochemistry: The reaction proceeds with complete inversion of configuration at C3.

B. Under Acidic Conditions

In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.

-

Mechanism: The protonated epoxide is highly activated. The subsequent nucleophilic attack has significant Sₙ1 character.

-

Regioselectivity: The nucleophile (often the solvent, like water or an alcohol) attacks the carbon that can better stabilize a partial positive charge. In this case, it is the more substituted carbon adjacent to the protected amine (C2) . While both carbons are secondary, the C2 position is electronically influenced by the adjacent nitrogen functionality.

-

Stereochemistry: Despite the Sₙ1 character, the attack still occurs from the backside, leading to inversion of configuration at C2.

Applications in Drug Discovery and Synthesis

The primary application of erythro-N-Boc-O-benzyl-L-serine epoxide is as a versatile chiral intermediate for introducing the C2-C3 fragment of serine into a target molecule with complete stereocontrol.

Synthesis of Hydroxyethylene Peptide Isosteres

A major challenge in peptide-based drug design is the metabolic instability of the amide bond.[13] Replacing a scissile amide bond with a non-hydrolyzable mimic, or bioisostere, is a key strategy in medicinal chemistry.[13][14] The hydroxyethylene isostere is a highly successful mimic found in numerous protease inhibitors, including FDA-approved HIV protease inhibitors like Atazanavir.[4]

Our serine-derived epoxide is an ideal precursor for such isosteres. For example, reaction with an organocuprate reagent can install a desired side chain (R group), leading directly to the core of a hydroxyethylene unit after deprotection.

Hypothetical Protocol: Synthesis of a Peptide Isostere Precursor

This protocol outlines the ring-opening of the epoxide with a Gilman reagent (an organocuprate) to form a new carbon-carbon bond.

-

Prepare a solution of the desired Gilman reagent, lithium dimethylcuprate (LiCu(CH₃)₂), by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.

-

Add a solution of erythro-N-Boc-O-benzyl-L-serine epoxide (1.0 eq) in THF to the Gilman reagent solution.

-

Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting alcohol product by flash column chromatography. The product will have a new methyl group at C3 with inverted stereochemistry and a hydroxyl group at C2.

Conclusion

Erythro-N-Boc-O-benzyl-L-serine epoxide represents a sophisticated and highly valuable chiral building block. Its well-defined stereochemistry, coupled with orthogonal protecting groups and a predictably reactive epoxide moiety, provides synthetic chemists with a powerful tool for the asymmetric synthesis of complex molecules. Its application in the construction of peptide isosteres highlights its importance in modern drug discovery programs aimed at developing more stable and effective therapeutic agents. The synthetic pathways and reaction mechanisms detailed in this guide offer a robust framework for the successful utilization of this versatile intermediate.

References

- Ager, D. J., & Prakash, I. (Eds.). (2007). Synthesis of β-Amino Alcohols by Ring Opening of Epoxides. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 235-275). Elsevier.

- Meffre, P., et al. (1994). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.

- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.

- Nanita, S. C., & Cooks, R. G. (2006). Serine octamers: cluster formation, reactions, and implications for biomolecule homochirality.

- ChemicalBook. (n.d.). BOC-SER-OH synthesis.

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.

- White, J. D., & Shaw, S. (2017). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic & Biomolecular Chemistry, 15(34), 7128-7132.

- Otsuka, H., et al. (2004). Total syntheses of symbioramide derivatives from l-serine and their antileukemic activities. Bioorganic & Medicinal Chemistry, 12(3), 533-544.

- Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021-5030.

- ChemicalBook. (n.d.). N-BOC-O-Benzyl-L-serine.

- Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions.

- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.

- Nicewicz, D. A., & Johnson, J. S. (2002). A one-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry, 14, 2138-2144.

- PubMed. (2016). Ring opening of epoxides with C-nucleophiles.

- BenchChem. (2025). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.

- Boger, D. L., & Kim, S. H. (2009). Stereocontrolled Syntheses of Peptide Thioesters Containing Modified Seryl Residues as Probes of Antibiotic Biosynthesis. Organic Letters, 11(15), 3442–3445.

- MedChemExpress. (n.d.). N-Boc-O-Benzyl-D-serine.

- Mai, E., & Schneider, C. (2008). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. ARKIVOC, 2008(16), 216-222.

- Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles.

- Dunn, P. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 13939–13985.

- Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(42), 5802-5803.

- Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH.

- Fruton, J. S. (1942). Synthesis of peptides of l-serine. Journal of Biological Chemistry, 146(2), 463-470.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(10), 969–974.

Sources

- 1. BJOC - One-pot synthesis of epoxides from benzyl alcohols and aldehydes [beilstein-journals.org]

- 2. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 7. Sci-Hub. Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives / Journal of the American Chemical Society, 1993 [sci-hub.st]

- 8. tsijournals.com [tsijournals.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Khan Academy [khanacademy.org]

- 13. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

A Mechanistic and Practical Guide to the Stereoselective Synthesis of erythro-N-Boc-O-benzyl-L-serine Epoxide

Abstract

Chiral epoxides are highly valuable intermediates in the pharmaceutical industry, serving as versatile building blocks for the synthesis of complex bioactive molecules, including protease inhibitors and other therapeutics.[1] This technical guide provides an in-depth exploration of the formation of erythro-N-Boc-O-benzyl-L-serine epoxide, a key synthon derived from the readily available amino acid, L-serine. We will dissect the predominant mechanistic pathway, the Johnson-Corey-Chaykovsky reaction, with a specific focus on the factors governing the critical erythro-diastereoselectivity. This document combines a rigorous theoretical framework with a field-proven, step-by-step experimental protocol, designed for reproducibility and validation in a research and drug development setting.

Introduction: The Strategic Importance of Serine-Derived Epoxides

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Epoxides, with their inherent ring strain, provide a reliable handle for stereospecific ring-opening reactions, allowing for the controlled installation of vicinal functional groups.[2] When derived from the chiral pool, such as from amino acids, these epoxides become powerful tools for asymmetric synthesis.

N-Boc-O-benzyl-L-serine is an ideal starting material; it is commercially available in high enantiopurity and features orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the hydrogenolysis-labile benzyl (Bzl) group on the side-chain hydroxyl.[3][4][5] The conversion of this precursor into its corresponding epoxide unlocks a synthetic route to a variety of complex chiral structures, particularly β-hydroxy-γ-amino acids.

This guide focuses on the critical transformation of the serine-derived aldehyde into the target epoxide, a process that must proceed with high fidelity to preserve and transfer the stereochemical information from the starting material.

The Overall Synthetic Strategy

The synthesis is a two-stage process that begins with the protected amino acid, N-Boc-O-benzyl-L-serine.

-

Reduction to the Aldehyde: The carboxylic acid is selectively reduced to the corresponding aldehyde, N-Boc-O-benzyl-L-serinal. This intermediate is often referred to as a Garner's aldehyde analogue and is highly susceptible to racemization, necessitating mild and controlled reaction conditions.

-

Epoxidation: The aldehyde is then converted to the terminal epoxide via the addition of a methylene group across the carbonyl. The Johnson-Corey-Chaykovsky reaction is the premier choice for this transformation due to its high efficiency and functional group tolerance.[6][7][8]

Caption: High-level workflow for the synthesis of the target epoxide.

Mechanistic Deep Dive: The Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction involves the addition of a sulfur ylide to an aldehyde or ketone to generate an epoxide.[9][10] Its primary advantage over the related Wittig reaction (which uses phosphorus ylides) is its propensity to form epoxides rather than alkenes.

Step 1: Generation of the Sulfur Ylide

The reactive species, dimethylsulfonium methylide, is generated in situ. A sulfonium salt, typically trimethylsulfonium iodide, is deprotonated by a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like THF or DMSO.[10]

Step 2: Nucleophilic Attack and Betaine Formation

The carbon of the sulfur ylide is a potent nucleophile and attacks the electrophilic carbonyl carbon of the N-Boc-O-benzyl-L-serinal. This addition is irreversible and forms a C-C bond, resulting in a betaine intermediate.

Step 3: Intramolecular SN2 Ring Closure

The newly formed alkoxide in the betaine intermediate acts as an intramolecular nucleophile. It attacks the carbon bearing the sulfonium group in a classic SN2 fashion, displacing the excellent leaving group, dimethyl sulfide (DMS), and forming the three-membered epoxide ring.[10]

Caption: The two main stages of the Johnson-Corey-Chaykovsky reaction.

The Origin of erythro-Diastereoselectivity

The stereochemical outcome of the reaction is the most critical aspect for drug development professionals. The formation of the erythro diastereomer is not accidental but is dictated by the pre-existing stereocenter at the α-carbon of the serine-derived aldehyde. The selectivity is rationalized by established models of acyclic stereocontrol, most commonly the Felkin-Anh model.

-

Conformational Analysis: The aldehyde adopts a conformation where the largest substituent on the α-carbon (the -CH₂OBn group) is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance.

-

Nucleophilic Trajectory: The sulfur ylide then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the largest substituent and past the smallest substituent (the α-hydrogen).

This controlled attack leads to the formation of a specific diastereomer of the betaine intermediate, which then closes to the erythro epoxide with retention of configuration at the newly formed stereocenter.

Caption: Felkin-Anh model explaining the preferred nucleophilic attack.

Field-Validated Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the aldehyde in Part A is a prerequisite for Part B, and the final characterization confirms the success of the entire sequence.

Part A: Synthesis of N-Boc-O-benzyl-L-serinal

Causality: The conversion of the carboxylic acid to an aldehyde requires a controlled reduction to prevent over-reduction to the primary alcohol. A common and reliable method is the conversion to a Weinreb amide followed by reduction with a mild hydride source like Diisobutylaluminium hydride (DIBAL-H).

Step-by-Step Methodology:

-

Weinreb Amide Formation:

-

Dissolve N-Boc-O-benzyl-L-serine (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and a coupling agent such as EDC (1.5 equiv) along with a base like triethylamine (3.0 equiv).

-

Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS for consumption of the starting material.

-

Upon completion, perform an aqueous workup and purify by flash chromatography to yield the Weinreb amide.

-

-

Reduction to Aldehyde:

-

Dissolve the purified Weinreb amide in anhydrous THF and cool the solution to -78 °C under argon.

-

Add DIBAL-H (1.5 equiv, 1.0 M solution in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir at -78 °C for 1 hour. Monitor the reaction carefully by TLC.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude aldehyde is often used immediately in the next step without further purification due to its instability.

-

Part B: Epoxidation to form erythro-N-Boc-O-benzyl-L-serine Epoxide

Causality: The Corey-Chaykovsky reaction must be performed under strictly anhydrous conditions at low temperatures to ensure the stability of the ylide and control the reactivity.

Step-by-Step Methodology:

-

Ylide Preparation:

-

To a flame-dried, three-neck flask under argon, add sodium hydride (1.5 equiv, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes three times to remove the oil, decanting the hexanes carefully via cannula.

-

Add anhydrous DMSO and heat gently to ~70 °C for 1 hour or until hydrogen evolution ceases and a clear solution is formed. Cool the solution to room temperature.

-

In a separate flask, dissolve trimethylsulfonium iodide (1.5 equiv) in anhydrous DMSO.

-

Add the trimethylsulfonium iodide solution dropwise to the sodium methylsulfinylmethylide (dimsyl sodium) solution at room temperature. Stir for 15 minutes to form the ylide.

-

-

Epoxidation Reaction:

-

Dissolve the crude N-Boc-O-benzyl-L-serinal from Part A in anhydrous THF.

-

Add the aldehyde solution dropwise to the pre-formed ylide solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure erythro-epoxide.

-

Data Summary: Reaction Parameters

| Parameter | Part A: Aldehyde Synthesis | Part B: Epoxidation |

| Key Reagents | N-Boc-O-benzyl-L-serine, DIBAL-H | N-Boc-O-benzyl-L-serinal, NaH, (CH₃)₃S⁺I⁻ |

| Solvent | THF / DCM | DMSO / THF |

| Temperature | -78 °C to RT | 0 °C to RT |

| Typical Reaction Time | 1-2 hours (Reduction) | 3-5 hours |

| Typical Yield | 75-90% (over two steps) | 80-95% |

| Diastereoselectivity | N/A | >95:5 (erythro:threo) |

Conclusion

The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide is a robust and highly stereocontrolled process, hinging on the well-established Johnson-Corey-Chaykovsky reaction. The mechanistic underpinnings, governed by principles of acyclic stereocontrol, reliably translate the stereochemical integrity of L-serine into the desired erythro product. The provided protocol represents a validated pathway for researchers and drug development professionals to access this valuable chiral building block, enabling the advancement of complex molecule synthesis in medicinal chemistry.

References

-

Procopio, A., et al. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry. [Link]

-

Aappi, F., et al. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]

-

Aapptec Peptides. Boc-Ser(Bzl)-OH [23680-31-1]. [Link]

-

Procopio, A., et al. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. PubMed. [Link]

-

Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Gale, P. A. (2025). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. ScienceDirect. [Link]

-

Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

-

National Institutes of Health (NIH). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. [Link]

-

Supporting Information. 1. Synthesis of O-benzyl-L-serine. pubs.acs.org. [Link]

-

MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

Wikipedia. Darzens reaction. [Link]

-

Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

-

ResearchGate. (2025). Stereoselective reactions of α,β-epoxy-aldehydes; the formation of “chelation controlled” products. [Link]

-

Organic Syntheses. Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. [Link]

-

Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

-

ResearchGate. (PDF) Regioselective ring opening of epoxides by chelated amino acid ester. [Link]

-

Macmillan Group, Princeton University. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. [Link]

-

L.S.College, Muzaffarpur. (2020). Darzens reaction. [Link]

-

National Institutes of Health (NIH). Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades. [Link]

-

Organic Chemistry Tutor. (2023). Corey-Chaykovsky Epoxidation. [Link]

-

Organic Reactions. The Darzens Glycidic Ester Condensation. [Link]

-

National Institutes of Health (NIH). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. [Link]

-

Buchler GmbH. Darzens Reaction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. rsc.org [rsc.org]

- 5. N-(tert-Butoxycarbonyl)-O-benzyl-L-serine | 23680-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: A Versatile Chiral Building Block

An In-Depth Technical Guide to erythro-N-Boc-O-benzyl-L-serine Epoxide

erythro-N-Boc-O-benzyl-L-serine epoxide is a highly functionalized synthetic intermediate of significant value in medicinal chemistry and drug development. As a derivative of the natural amino acid L-serine, it possesses a defined stereochemistry, making it an essential chiral building block for the asymmetric synthesis of complex molecules.[1][2] The molecule incorporates three key functional elements:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, crucial for controlled manipulations during multi-step syntheses, particularly in peptide chemistry.[2]

-

A Benzyl-Protected Hydroxyl Precursor: The benzyl (Bzl) ether protects the original hydroxyl group of serine, offering orthogonal stability. This group can be selectively removed under different conditions than the Boc group, typically via hydrogenolysis, adding to its synthetic versatility.[2]

-

A Reactive Epoxide Ring: The epoxide is a strained three-membered ring that serves as a potent electrophile.[3] This feature makes it highly susceptible to stereospecific ring-opening reactions by a wide range of nucleophiles, enabling the introduction of new functional groups with precise stereochemical control.[3][4]

This combination of features makes the compound a powerful tool for constructing peptidomimetics, enzyme inhibitors, and other biologically active molecules where specific stereochemistry is paramount for function.[5]

Physicochemical Properties and Data

A summary of the key properties for erythro-N-Boc-O-benzyl-L-serine epoxide and its common precursor is provided below.

| Property | Value | Source |

| Chemical Name | erythro-N-Boc-O-benzyl-L-serine epoxide | [6] |

| CAS Number | 92085-96-6 | [6] |

| Molecular Formula | C₁₅H₂₁NO₄ | [6] |

| Molecular Weight | 279.33 g/mol | - |

| Appearance | Typically a lyophilized powder or solid | [6] |

| Purity | Often ≥95% for research-grade material | [6] |

| Precursor (N-Boc-O-benzyl-L-serine) | Melting Point: 58-60 °C | [7] |

| Precursor (N-Boc-O-benzyl-L-serine) | Solubility: Soluble in Chloroform, DMSO, Ethyl Acetate | [7] |

Synthesis and Stereochemical Control

The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide is a multi-step process that requires careful control of protecting groups and stereochemistry. The general pathway begins with the readily available amino acid L-serine.

Experimental Protocol: Synthesis of the Precursor, N-Boc-O-benzyl-L-serine

This protocol outlines the synthesis of the key intermediate from which the epoxide is typically derived.

-

Boc Protection of L-Serine:

-

Dissolve L-serine in a mixture of 1,4-dioxane and a 1M aqueous solution of NaOH at 0°C.[8]

-

Slowly add di-tert-butyl dicarbonate (Boc₂O).[8]

-

Allow the mixture to warm to room temperature and stir for approximately 24 hours.[8]

-

Work up the reaction by removing the 1,4-dioxane, washing the aqueous layer, acidifying to pH 2-3, and extracting the product, N-(tert-butoxycarbonyl)-L-serine, with ethyl acetate.[8]

-

-

Benzylation of the Hydroxyl Group:

-

Dissolve the N-Boc-L-serine product in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon).[7]

-

Add sodium hydride (NaH) portion-wise to act as a base, deprotonating the hydroxyl group.[7]

-

Introduce benzyl bromide (BnBr) and allow the reaction to warm to room temperature, stirring overnight.[7]

-

The reaction is quenched and the product, N-Boc-O-benzyl-L-serine, is isolated and purified. A common method involves cesium carbonate as the base and benzyl bromide as the alkylating agent.[2][9]

-

Conceptual Pathway: Formation of the Epoxide

While specific, detailed preparations for the final epoxidation step are proprietary or varied, the transformation from the protected serine derivative to the epoxide follows established organic chemistry principles. A common academic approach involves converting the carboxylic acid to a halomethyl ketone, which is then stereoselectively reduced and cyclized.[3]

The diagram below illustrates the logical workflow from the starting material to the final epoxide product.

Caption: General synthetic workflow for erythro-N-Boc-O-benzyl-L-serine epoxide.

The "erythro" designation is critical, referring to the relative stereochemistry of the substituents on the epoxide and the adjacent carbon. Achieving this specific diastereomer requires carefully chosen reagents and conditions during the reduction and cyclization steps to control the stereochemical outcome.[3]

Applications in Research and Drug Development

The unique structure of this epoxide makes it a valuable intermediate in several areas of pharmaceutical development.

-

Chiral Building Block: Its primary use is as a chiral synthon. The defined stereochemistry is transferred to the final product, which is essential as the biological activity of many drugs is dependent on a specific enantiomer or diastereomer.[1][3]

-

Synthesis of Enzyme Inhibitors: Epoxides are known electrophiles that can form covalent bonds with nucleophilic residues (such as cysteine or serine) in the active sites of enzymes.[10] This makes them ideal warheads for designing mechanism-based or irreversible inhibitors. This compound is particularly suited for developing inhibitors of proteases or other hydrolases that recognize serine-like structures.[10][11]

-

Peptidomimetics: By incorporating this molecule into a peptide sequence, researchers can create modified peptides with enhanced stability or novel biological activity. The epoxide can be opened to introduce non-natural side chains or to crosslink the peptide.[1]

-

Pharmaceutical Intermediates: Chiral epoxides are key intermediates in the synthesis of numerous approved drugs, including HIV protease inhibitors, anticancer agents, and anticoagulants.[5] The structural motifs accessible from this specific epoxide are relevant to a wide range of therapeutic targets.

Mechanism of Action: Covalent Modification

The biological and synthetic utility of erythro-N-Boc-O-benzyl-L-serine epoxide is rooted in the reactivity of the epoxide ring. It undergoes nucleophilic ring-opening reactions, which can be leveraged to form a stable, covalent bond with a biological target.

Under physiological conditions, a nucleophilic residue from an enzyme's active site (e.g., the thiol of cysteine or the hydroxyl of serine) can attack one of the electrophilic carbons of the epoxide ring. This attack leads to the opening of the strained ring and the formation of a covalent adduct, thereby irreversibly inhibiting the enzyme.[10] This mechanism is a form of suicide inhibition, where the enzyme participates in its own inactivation.[12]

The regioselectivity of the attack (i..e., which carbon of the epoxide is attacked) depends on whether the reaction is acid-catalyzed or proceeds with a strong nucleophile under neutral/basic conditions.[3]

Caption: Nucleophilic ring-opening of the epoxide by an enzyme active site residue.

Safe Handling and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling erythro-N-Boc-O-benzyl-L-serine epoxide and its precursors. Based on data for similar chemical structures, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[13][14]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid creating dust.[13] Wash hands thoroughly after handling.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][16] Store away from incompatible materials such as strong oxidizing agents and strong acids.[13][14]

-

Spills: In case of a spill, contain and absorb the material with non-combustible absorbent materials (e.g., sand, earth). Do not allow spills to enter drains or watercourses.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[17]

While comprehensive toxicological properties for this specific compound have not been fully investigated, low molecular weight epoxy constituents can be irritating to the eyes, skin, and mucous membranes, and may act as skin sensitizers.[13][17]

Conclusion

erythro-N-Boc-O-benzyl-L-serine epoxide is a sophisticated and valuable chemical tool for researchers in organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with orthogonally protected functional groups and a highly reactive epoxide warhead, provides a versatile platform for the creation of complex chiral molecules. From serving as a foundational piece in the synthesis of peptidomimetics to acting as a precursor for potent enzyme inhibitors, its applications are central to the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in advancing modern medicinal chemistry.

References

-

McReynolds, K. D., et al. (2018). Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase. Journal of Medicinal Chemistry, 61(2), 578-592. [Online] Available at: [Link]

-

Juhász, M., et al. (2023). αβ,α′β′-Diepoxyketones are mechanism-based inhibitors of nucleophilic cysteine enzymes. Chemical Communications, 59(83), 12431-12434. [Online] Available at: [Link]

-

Echo BioSystems. erythro-N-Boc-O-benzyl-L- serine epoxide. [Online] Available at: [Link]

-

Supporting Information. 1. Synthesis of O-benzyl-L-serine. [Online] Available at: [Link]

-

Evans, M. (2010). Sarin: A Serine Protease Inhibitor. [Online] YouTube. Available at: [Link]

-

GlobalChemMall. erythro-n-boc-o-benzyl-l-tyrosine epoxide. [Online] Available at: [Link]

-

Groutas, W. C., et al. (2001). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Journal of Medicinal Chemistry, 44(14), 2351-2353. [Online] Available at: [Link]

-

Dubrow, R. S., & Pizer, L. I. (1975). The mechanism of end product inhibition of serine biosynthesis. V. Mechanism of serim inhibition of phosphoglycerate dehydrogenases. Journal of Biological Chemistry, 250(5), 1821-1827. [Online] Available at: [Link]

-

Tummatorn, J., & Dudley, G. B. (2019). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 24(1), 121. [Online] Available at: [Link]

-

Kieffer, M. E., et al. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry, 14, 2228-2233. [Online] Available at: [Link]

-

Kumar, A., & Akanksha. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Harmonized Research in Applied Sciences, 5(2), 85-99. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. erythro-N-Boc-D-phenylalanine epoxide | 98818-34-9 | Benchchem [benchchem.com]

- 4. rroij.com [rroij.com]

- 5. mdpi.com [mdpi.com]

- 6. erythro-N-Boc-O-benzyl-L- serine epoxide [echobiosystems.com]

- 7. N-BOC-O-Benzyl-L-serine | 23680-31-1 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 10. αβ,α′β′-Diepoxyketones are mechanism-based inhibitors of nucleophilic cysteine enzymes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02932H [pubs.rsc.org]

- 11. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. international.brand.akzonobel.com [international.brand.akzonobel.com]

erythro-N-Boc-O-benzyl-L-serine Epoxide: A Comprehensive Technical Guide to a Versatile Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development and complex molecule synthesis, the demand for enantiomerically pure building blocks is paramount. Among these, chiral epoxides derived from amino acids serve as exceptionally versatile intermediates. This technical guide provides an in-depth exploration of erythro-N-Boc-O-benzyl-L-serine epoxide, a C3 synthon originating from the chiral pool. As a Senior Application Scientist, this document moves beyond simple procedural outlines to delve into the mechanistic rationale, strategic considerations, and practical applications that underscore its value. We will cover its stereocontrolled synthesis from L-serine, its critical role as a precursor to valuable chiral β-amino alcohols and aziridines, and its application in constructing core scaffolds for medicinally relevant molecules. The protocols herein are designed to be self-validating, supported by authoritative references to ensure scientific integrity and reproducibility for professionals in drug discovery and chemical synthesis.

The Strategic Importance of Chiral Epoxides

The Imperative of Chirality in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This biological reality dictates that the therapeutic activity of a drug molecule is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to synthesize molecules with absolute stereochemical control is not merely an academic exercise but a fundamental requirement in the development of safe and efficacious medicines. Chiral building blocks, sourced from nature's "chiral pool" or created through asymmetric synthesis, are the foundational elements of this endeavor.

Epoxides and Aziridines: Privileged Synthons

Three-membered heterocyclic compounds, specifically epoxides and their nitrogen-containing analogs, aziridines, are powerful intermediates in organic synthesis.[1] Their inherent ring strain (approximately 26-27 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions that proceed with high regio- and stereoselectivity.[1][2] This reactivity allows for the controlled installation of two adjacent functional groups, making them ideal precursors for the synthesis of 1,2-difunctionalized compounds like amino alcohols and diamines, which are core motifs in numerous pharmaceuticals.[3][4] The enantioselective ring-opening of epoxides and aziridines can establish two contiguous stereocenters in a single, predictable transformation.[5]

Introducing erythro-N-Boc-O-benzyl-L-serine Epoxide

erythro-N-Boc-O-benzyl-L-serine epoxide is a chiral building block derived from the naturally occurring amino acid L-serine. Its structure incorporates several key features that contribute to its synthetic utility:

-

Defined Stereochemistry: Originating from L-serine, its absolute configuration is pre-determined. The erythro configuration dictates the relative stereochemistry of the substituents.

-

Orthogonal Protection: The amine is protected by a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions, while the hydroxyl-derived ether is a benzyl (Bn) group, typically removed via hydrogenolysis.[6] This orthogonal protection scheme allows for selective deprotection and functionalization at different stages of a synthetic sequence.

-

Electrophilic Handle: The epoxide ring serves as a potent electrophile for a wide range of nucleophiles, enabling the construction of new carbon-heteroatom and carbon-carbon bonds.

Synthesis and Stereochemical Control

Deciphering the erythro Configuration

The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. This nomenclature originates from the simple sugars erythrose and threose. In a Fischer projection, if two identical or similar substituents on the adjacent chiral carbons are on the same side , the configuration is termed erythro .[7][8] If they are on opposite sides , it is threo .[8][9] Understanding this distinction is critical for predicting the stereochemical outcome of subsequent reactions.

Synthetic Pathway from L-Serine

The synthesis of the target epoxide is a multi-step process that begins with the readily available and inexpensive chiral starting material, L-serine. The causality behind this sequence is to first protect the reactive functional groups (amine and acid) before manipulating the hydroxyl group to form the epoxide.

Caption: Synthetic workflow from L-Serine to the target epoxide.

Experimental Protocol: Synthesis of erythro-N-Boc-O-benzyl-L-serine Epoxide

-

Step 1: N-Boc Protection of L-Serine

-

To a solution of L-serine (1 equivalent) in a 1:2 mixture of 1M NaOH and 1,4-dioxane, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Concentrate the mixture in vacuo to remove the dioxane, acidify the aqueous residue to pH 2-3 with 1M H₂SO₄, and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-(tert-butoxycarbonyl)-L-serine, which is often used without further purification.[10]

-

-

Step 2: O-Benzylation

-

Dissolve N-Boc-L-serine (1 equivalent) in anhydrous DMF and cool to 0 °C under an argon atmosphere.

-

Add sodium hydride (NaH, 2.2 equivalents) portion-wise, followed by the slow addition of benzyl bromide (BnBr, 1.2 equivalents).

-

Stir the reaction at room temperature overnight. Quench carefully with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography to yield N-Boc-O-benzyl-L-serine.[6]

-

-

Step 3: Reduction of the Carboxylic Acid

-

Dissolve N-Boc-O-benzyl-L-serine (1 equivalent) in anhydrous THF and cool to 0 °C.

-

Add borane-tetrahydrofuran complex (BH₃·THF, ~1.5 equivalents) dropwise.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with methanol, concentrate, and purify to obtain N-Boc-O-benzyl-L-serinol.

-

-

Step 4 & 5: Epoxide Formation via Intramolecular Cyclization

-

Dissolve the amino alcohol from Step 3 (1 equivalent) in pyridine or dichloromethane with a non-nucleophilic base (e.g., triethylamine).

-

Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents). Stir until the formation of the tosylate is complete.

-

Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to the reaction mixture (or to the isolated tosylate) and warm to induce intramolecular SN2 cyclization.

-

Work up the reaction and purify by column chromatography to yield the final erythro-N-Boc-O-benzyl-L-serine epoxide. The erythro stereochemistry is retained from the starting L-serine.

-

Characterization and Quality Control

Ensuring the purity and stereochemical integrity of the chiral building block is critical for its successful application.

| Parameter | Typical Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (¹H NMR) | ≥98% | Nuclear Magnetic Resonance |

| Purity (HPLC) | ≥98% | High-Performance Liquid Chrom. |

| Optical Rotation | Specific rotation value, e.g., [α]D²⁰ = +X.X° (c=1, CHCl₃) | Polarimetry |

| Mass Spectrum | M+Na⁺ or M+H⁺ corresponding to the calculated molecular weight | ESI-MS |

| Enantiomeric Excess | ≥99% ee | Chiral HPLC |

The Epoxide as a Precursor to Key Intermediates

Regioselective Ring-Opening: The Cornerstone of its Utility

The synthetic power of this epoxide lies in its predictable reaction with nucleophiles. The ring-opening is a classic SN2 reaction. Nucleophilic attack occurs preferentially at the less sterically hindered carbon (C3), leading to inversion of stereochemistry at that center.[3][4]

Caption: General mechanism of SN2 epoxide ring-opening.

This predictable outcome allows for the diastereoselective synthesis of anti-1,2-amino alcohols, a valuable scaffold in medicinal chemistry.

Synthesis of Chiral β-Amino Alcohols

The reaction of the epoxide with primary or secondary amines is one of its most important applications, providing direct access to protected β-amino alcohols.[11] This transformation can often be catalyzed by Lewis acids or Brønsted acids to enhance the electrophilicity of the epoxide.[12]

Experimental Protocol: Catalytic Aminolysis of the Epoxide

-

Dissolve erythro-N-Boc-O-benzyl-L-serine epoxide (1 equivalent) in a suitable solvent like acetonitrile or isopropanol.

-

Add the desired amine (1.5-2.0 equivalents).

-

Add a catalytic amount of a Lewis acid (e.g., Ca(OTf)₂, InBr₃, or Sc(OTf)₃, 5-10 mol%).[3]

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction, perform an aqueous workup, and purify the resulting β-amino alcohol by column chromatography.

Transformation to the Corresponding Chiral Aziridine

Chiral aziridines are highly valuable but can be more challenging to synthesize directly than epoxides. A robust strategy involves converting the serine-derived epoxide into its corresponding aziridine, effectively swapping the oxygen for a nitrogen atom while retaining stereochemical information.

Caption: Workflow for converting the epoxide to a chiral aziridine.

This two-step, one-pot sequence is highly efficient. The initial ring-opening with azide proceeds with the expected SN2 mechanism. The subsequent reaction with a phosphine like PPh₃ first reduces the azide to an amine (Staudinger reaction), which then undergoes intramolecular cyclization to form the aziridine ring. This provides access to a new class of chiral building blocks from the same epoxide precursor.[13]

The Derived Aziridine: An Alternative Electrophilic Scaffold

Reactivity of N-Boc-Aziridine-2-carboxylates

The derived cis-N-Boc-aziridine is also a potent electrophile. The N-Boc group activates the aziridine towards nucleophilic attack by stabilizing the developing negative charge on the nitrogen atom during the ring-opening process.[1] This makes it more reactive than a simple N-alkyl aziridine.[2]

Regioselectivity in Aziridine Ring-Opening

Unlike the epoxide, where attack is almost exclusively at the less hindered C3 position, the regioselectivity of aziridine ring-opening can be more complex and is influenced by the nature of the nucleophile and the reaction conditions.[13][14]

-

Attack at C3 (β-attack): "Soft" nucleophiles and many heteroatom nucleophiles tend to attack the less substituted β-carbon, analogous to the epoxide. This yields α-amino acid derivatives.[1]

-

Attack at C2 (α-attack): "Hard" organometallic nucleophiles (e.g., organocuprates) can attack the α-carbon (C2), which is adjacent to the electron-withdrawing ester (if present) or Boc group. This pathway leads to β-amino acid derivatives.

Caption: Regiochemical outcomes of aziridine ring-opening.

This tunable reactivity allows chemists to access two different classes of products from a single advanced intermediate, significantly increasing the building block's versatility.

Applications in Drug Development and Total Synthesis

The true measure of a chiral building block is its utility in constructing biologically active molecules. The derivatives of erythro-N-Boc-O-benzyl-L-serine epoxide are key components in several important pharmaceutical scaffolds.

-

HIV Protease Inhibitors: The anti-amino alcohol core is a central feature in many peptidomimetic HIV protease inhibitors like Atazanavir and Indinavir. The synthesis of these drugs relies heavily on the efficient and stereocontrolled ring-opening of a chiral epoxide, often derived from an amino acid like phenylalanine or serine.[15] The epoxide building block provides a direct and reliable route to the required (2S, 3S)-amino alcohol fragment.

-

Hydroxyethylene Dipeptide Isosteres: This structural motif is a classic transition-state analog used to inhibit aspartyl proteases. The serine-derived epoxide is an ideal starting point for synthesizing these isosteres, which replace a scissile amide bond in a peptide sequence to block enzymatic cleavage.

-

Peptide and Peptidomimetic Synthesis: The ability to generate non-natural amino acids and selectively functionalized peptide fragments makes this building block invaluable for creating novel peptides with enhanced stability, bioavailability, or activity.[6][16] For instance, ring-opening the derived aziridine with carbohydrate nucleophiles has been used to synthesize O-glycosyl serine conjugates.[17]

Conclusion and Future Outlook

erythro-N-Boc-O-benzyl-L-serine epoxide is more than just a chemical intermediate; it is a strategic tool for the stereocontrolled synthesis of complex organic molecules. Its synthesis from the chiral pool, predictable reactivity, and access to multiple high-value downstream products (amino alcohols and aziridines) make it an exceptionally powerful building block. For researchers in drug development, it provides a reliable and versatile platform for accessing key pharmacophores. As synthetic methodologies continue to advance, the application of such well-defined, multifunctional synthons will undoubtedly expand, enabling the construction of next-generation therapeutics and intricate natural products with greater efficiency and precision.

References

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017).

- Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry.

- AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. (2004). University of Illinois Chemistry.

- Erythro and Threo. (n.d.). Chemistry Steps.

- erythro-N-Boc-O-benzyl-L-tyrosine epoxide. (n.d.). Chem-Impex.

- Recent Synthetic Applications of Chiral Aziridines. (n.d.). SciSpace.

- Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. (n.d.). Thieme.

- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.). Radboud University Repository.

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). MDPI.

- Synthesis of O-benzyl-L-serine. (n.d.).

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (n.d.). Semantic Scholar.

- Meso Compound | Erythro and Threo | Internal and External Compens

- EXTENDED ABSTRACT. (n.d.). Open Access Journals.

- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES.

- Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. (2022). Chiralpedia.

- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org.

- β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.

- Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles.

- Understanding Boc-Ser(Bzl)

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. scispace.com [scispace.com]

- 3. rroij.com [rroij.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. nbinno.com [nbinno.com]

- 7. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 8. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for erythro-N-Boc-O-benzyl-L-serine epoxide

An In-depth Technical Guide to the Synthesis of erythro-N-Boc-O-benzyl-L-serine Epoxide from Core Starting Materials

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway to erythro-N-Boc-O-benzyl-L-serine epoxide, a chiral building block of significant value in medicinal chemistry and the synthesis of complex molecules. This epoxide serves as a versatile intermediate for introducing the serine backbone in the stereocontrolled synthesis of amino alcohols, peptide isosteres, and various natural products.[1][2] We will dissect the synthetic strategy starting from the fundamental chiral precursor, L-serine, detailing the critical protection, activation, and stereoselective epoxidation steps. The causality behind methodological choices, detailed experimental protocols, and critical process parameters are discussed to provide researchers with a field-proven guide for its preparation.

Retrosynthetic Analysis and Strategic Foundation